

experimental procedures for reactions involving Tetradec-1-yn-3-ol

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Compound of Interest

Compound Name: Tetradec-1-yn-3-ol

Cat. No.: B2372809

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Application Notes and Protocols for Tetradec-1-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for key chemical transformations involving **Tetradec-1-yn-3-ol**. The protocols are based on established methodologies for propargyl alcohols and can be adapted for this specific long-chain alcohol in various synthetic applications.

Overview of Tetradec-1-yn-3-ol

Tetradec-1-yn-3-ol is a secondary propargyl alcohol characterized by a terminal alkyne and a secondary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis, allowing for a range of chemical modifications at both the alkyne and the alcohol moieties. Its long aliphatic chain also imparts lipophilicity, a property often sought in drug development to modulate solubility and membrane permeability.

Chemical Structure:

Key Reactive Sites:

- **Terminal Alkyne (C-1):** Susceptible to deprotonation and subsequent coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), as well as hydrosilylation, hydroboration, and

cycloadditions.

- Secondary Alcohol (C-3): Can be oxidized to a ketone, esterified, or converted to a leaving group for substitution reactions.
- Alkyne Triple Bond: Can undergo hydrogenation to yield the corresponding alkene or alkane.

Experimental Protocols

Oxidation of Tetradec-1-yn-3-ol to Tetradec-1-yn-3-one

The oxidation of the secondary alcohol in **Tetradec-1-yn-3-ol** to the corresponding ketone, Tetradec-1-yn-3-one, is a fundamental transformation. Mild oxidizing agents are typically employed to avoid side reactions involving the alkyne.

Protocol: Jones Oxidation

The Jones oxidation utilizes chromic acid (CrO_3 in H_2SO_4) to oxidize secondary alcohols to ketones.[1][2] This method is robust, but care must be taken due to the use of carcinogenic chromium(VI) reagents.

Materials:

- **Tetradec-1-yn-3-ol**
- Acetone (anhydrous)
- Jones reagent (prepared by dissolving 26.7 g of CrO_3 in 23 mL of concentrated H_2SO_4 and diluting with water to 100 mL)
- Isopropanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **Tetradec-1-yn-3-ol** (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- Slowly add Jones reagent dropwise to the stirred solution. The reaction mixture will turn from orange to green/brown, indicating the oxidation of the alcohol.^[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.
- Remove the acetone under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Tetradec-1-yn-3-one.

Data Presentation:

Reactant	Product	Oxidizing Agent	Solvent	Yield (%)
Secondary Alcohols	Ketones	Jones Reagent	Acetone	75-95%
Primary Alcohols	Carboxylic Acids	Jones Reagent	Acetone	70-90%

Note: Yields are typical for Jones oxidation of secondary alcohols and may vary for **Tetradec-1-yn-3-ol**.

Experimental Workflow Diagram:

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Caption: Workflow for the Jones oxidation of **Tetradec-1-yn-3-ol**.

Selective Hydrogenation of the Alkyne to an Alkene

The triple bond in **Tetradec-1-yn-3-ol** can be selectively reduced to a double bond to form Tetradec-1-en-3-ol. The stereochemical outcome (cis or trans) is dependent on the catalyst and reaction conditions.

Protocol: Lindlar Hydrogenation for cis-Alkene

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to cis-alkenes.

Materials:

- **Tetradec-1-yn-3-ol**
- Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)
- Quinoline
- Methanol or Ethyl Acetate
- Hydrogen gas (H₂) balloon or Parr hydrogenator
- Celite®

Procedure:

- Dissolve **Tetradec-1-yn-3-ol** (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
- Add Lindlar's catalyst (5-10 wt % of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
- Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient).
- Monitor the reaction by TLC or GC-MS to observe the disappearance of the starting material and the formation of the product.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude cis-Tetradec-1-en-3-ol.
- If necessary, purify the product by column chromatography.

Data Presentation:

Alkyne Substrate	Product (Stereochemistry)	Catalyst	Conditions	Yield (%)
Internal Alkyne	cis-Alkene	Lindlar's Catalyst	H ₂ (1 atm), Quinoline, MeOH	>95%
Terminal Alkyne	Terminal Alkene	Lindlar's Catalyst	H ₂ (1 atm), Quinoline, MeOH	>95%

Note: Yields are typical for Lindlar hydrogenation.

Sonogashira Coupling of Tetradec-1-yn-3-ol

The terminal alkyne of **Tetradec-1-yn-3-ol** can be coupled with aryl or vinyl halides in a Sonogashira reaction to form more complex structures.^{[3][4][5]} This reaction is a cornerstone of

modern organic synthesis.

Protocol: Palladium-Copper Co-catalyzed Sonogashira Coupling

Materials:

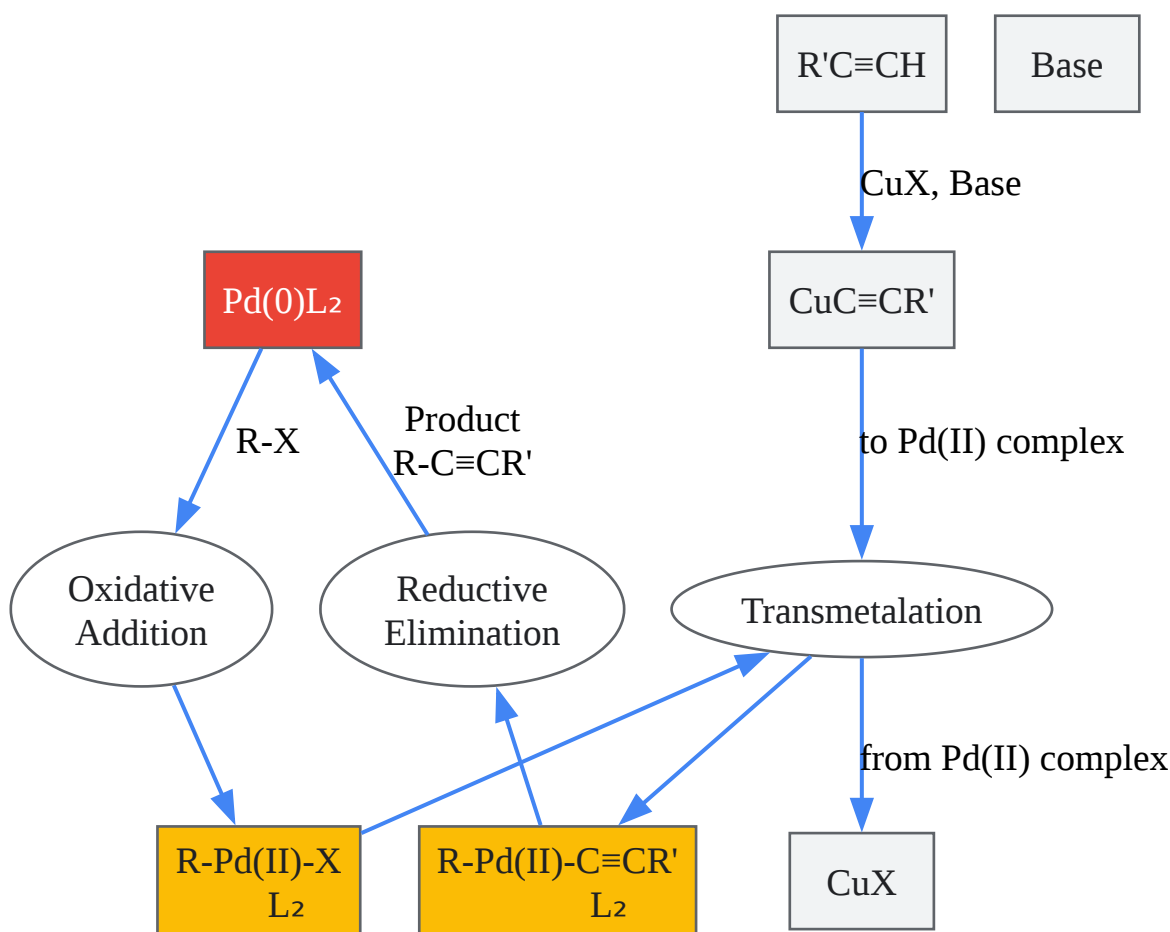
- **Tetradec-1-yn-3-ol**
- Aryl or vinyl halide (e.g., iodobenzene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Solvent (e.g., THF or DMF)

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), Pd catalyst (1-5 mol %), and CuI (2-10 mol %).
- Add the solvent and the amine base.
- To the stirred mixture, add a solution of **Tetradec-1-yn-3-ol** (1.1-1.5 eq) in the reaction solvent.
- Heat the reaction mixture to the desired temperature (typically 25-80 °C) and stir until the starting halide is consumed (monitor by TLC or GC-MS).
- After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to yield the coupled product.

Signaling Pathway/Logical Relationship Diagram:



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Caption: Catalytic cycle of the Sonogashira coupling reaction.

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